molecular formula C14H15NO3 B12535668 1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- CAS No. 798542-91-3

1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)-

Cat. No.: B12535668
CAS No.: 798542-91-3
M. Wt: 245.27 g/mol
InChI Key: YJPFDQGABFWRLW-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- typically involves the hydrolysis of 1-(2-cyanoethyl)pyrrole . This method is efficient and yields a high purity product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the hydrolysis process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrolysis reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

798542-91-3

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

3-(1-benzyl-5-oxo-2H-pyrrol-4-yl)propanoic acid

InChI

InChI=1S/C14H15NO3/c16-13(17)7-6-12-8-9-15(14(12)18)10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,16,17)

InChI Key

YJPFDQGABFWRLW-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C(=O)N1CC2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

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